5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide typically involves the nitration of 5-chloro-2-nitrobenzoic acid followed by the amidation with 2-methoxyaniline. The reaction conditions often include the use of strong acids such as sulfuric acid for nitration and coupling agents like N,N’-dicyclohexylcarbodiimide for the amidation step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5-chloro-N-(2-methoxyphenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-methoxyphenyl)-2-aminobenzamide
- 5-chloro-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Uniqueness
5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11ClN2O4 |
---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-11(13)16-14(18)10-8-9(15)6-7-12(10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
BXAZEJYUXQGMQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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